9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione
Overview
Description
The steroid under discussion is a complex molecule with significant biological activity. It belongs to a class of compounds known for their potent anti-inflammatory properties. The introduction of specific functional groups, such as fluorine atoms, at strategic positions within the steroid framework can significantly alter its biological activity and pharmacokinetic properties.
Synthesis Analysis
Synthesis of this compound involves multiple steps, starting from basic steroid precursors. Key steps include the introduction of halogen atoms, which prevent rearrangement processes that could lead to less active isomers. For example, Toscano et al. (1977) describe the synthesis of related compounds through halogenation, epoxidation, and fluorination steps, indicating the complexity and precision required in the synthetic process (Toscano et al., 1977).
Molecular Structure Analysis
The molecular structure of steroids like 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is critical in determining their biological activity. The spatial arrangement of functional groups affects the molecule's interaction with biological targets. For instance, the presence of fluorine atoms can enhance the molecule's lipophilicity, affecting its ability to penetrate cellular membranes.
Chemical Reactions and Properties
Steroids undergo a variety of chemical reactions, including halogenation, hydrogenation, and dehydration. These reactions are essential for modifying the steroid's structure to achieve desired biological activities. Savinova et al. (2020) developed methods for the production of androsta-9(11)-diene-3,17-dione, demonstrating the chemical versatility of these molecules (Savinova et al., 2020).
Physical Properties Analysis
The physical properties of steroids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly alter these properties, affecting the compound's formulation and delivery in a pharmaceutical context.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for the compound's efficacy as a pharmaceutical agent. The presence of fluorine can increase stability and decrease the reactivity of certain functional groups within the molecule, making the compound more suitable for drug development.
- Toscano et al. (1977) on synthesis and properties of related compounds (Toscano et al., 1977).
- Savinova et al. (2020) on the production and chemical transformation of phytosterol to androsta derivatives (Savinova et al., 2020).
Scientific Research Applications
Aromatase Inhibitor and Anti-Cancer Agent : This compound is a potent aromatase inhibitor and has shown significant regression of a nitrosomethylurea-induced mammary tumor in rats, suggesting its potential use in cancer therapy (Rowlands et al., 1987).
Antiproliferative and Anti-Inflammatory Activities : It exhibits antiproliferative and antiinflammatory activities in mice, indicating its potential as a topical antiinflammatory agent (Wojnar et al., 1986). This is further supported by its use in the synthesis of topical antiinflammatory agents, including 21-thio derivatives of 9 alpha-fluoro-11beta,17 alpha-dihydroxy (Mitsukuchi et al., 1989).
Precursor in Steroid Synthesis : It serves as a precursor to various 9 alpha-hydroxysteroids, an important class of compounds in biological research (Kapur et al., 1988).
Methodological Developments : The compound has been used in the development of methods for the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione in organic solvents, leading to the almost quantitative formation of androsta-4,9(11)-diene-3,17-dione, a key chemical in biological research (Savinova et al., 2017).
Biological Activity Studies : The compound has been studied for its biological activity, demonstrating effectiveness as a sodium-retaining substance but inactivity in thymolytic and anti-inflammatory tests (Rosemberg & Dorfman, 1958).
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14-,15-,16-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVPOBNINIXJM-BUMFJRDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione | |
CAS RN |
3109-01-1 | |
Record name | Betamethasone-17-ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3109-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone-17-ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52437 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BETAMETHASONE-17-KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31QPG5VFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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